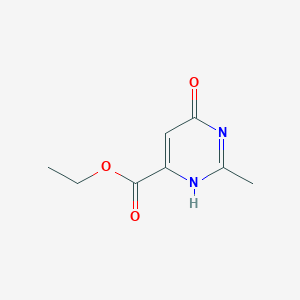

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylpyrimidine-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

化学反応の分析

Types of Reactions

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-methylpyrimidine-4-acetic acid ethyl ester.

Reduction: Formation of 6-hydroxy-2-methylpyrimidine-4-acetic acid.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

科学的研究の応用

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用機序

The mechanism of action of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-HYDROXY-6-METHYL-PYRIMIDINE-5-ACETIC ACID ETHYL ESTER: Similar structure but with a different substitution pattern on the pyrimidine ring.

2-METHYL-4-HYDROXYPYRIMIDINE-5-ACETIC ACID ETHYL ESTER: Another closely related compound with variations in the position of the hydroxyl and methyl groups.

Uniqueness

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ester functional groups allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

生物活性

6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester (CAS No. 159326-53-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrimidine ring with hydroxyl and acetic acid functionalities, suggests a range of possible interactions within biological systems.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- CAS Number : 159326-53-1

Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting that this compound may possess similar activity due to structural analogies.

Cytotoxicity and Anti-Cancer Potential

Research has demonstrated that pyrimidine derivatives can have selective cytotoxic effects on cancer cell lines. A study focusing on the biological evaluation of various pyrimidine-based compounds reported significant cytotoxicity against T-lymphoblastic cell lines with IC50 values in the nanomolar range. Although specific data on this compound is limited, the structural similarities to other active compounds suggest potential anti-cancer properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with specific structural features. The presence of hydroxyl groups and ethyl esters has been linked to enhanced solubility and bioavailability, which are crucial for effective interaction with biological targets. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 6-Hydroxy-2-methyl-pyrimidine | Antimicrobial | Not specified | Various bacterial strains |

| Pyrimidine derivative A | Cytotoxicity in T-cell lines | 0.021 - 0.022 | Human PNP |

| Pyrimidine derivative B | Selective against cancer cells | 9 nM | T-lymphoblastic cell lines |

Case Studies

-

Antimicrobial Activity Study :

In a comparative study of various pyrimidine derivatives, researchers found that modifications in the hydroxyl and acetic acid groups significantly influenced antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. While direct data on this compound was not provided, the findings underscore the potential for similar activity. -

Cytotoxicity Evaluation :

A study investigating the cytotoxic effects of several pyrimidine compounds on human cancer cell lines revealed that certain substitutions led to enhanced potency against leukemia cells. The results indicated that compounds with similar functional groups as this compound could exhibit comparable or improved efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via esterification of the carboxylic acid precursor using ethanol under acidic catalysis (e.g., sulfuric acid) with reflux conditions. Purification typically involves recrystallization from a solvent system like ethyl acetate/hexane. Purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, as recommended for pharmaceutical impurities in regulatory guidelines . Complementary characterization via 1H-NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) ensures structural integrity, as demonstrated in analogous pyrimidine ester syntheses .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Chromatography : HPLC with gradient elution (acetonitrile/water + 0.1% formic acid) resolves impurities and quantifies purity ≥98% .

- Spectroscopy : 1H-NMR in DMSO-d6 confirms proton environments (e.g., ester methyl at δ 1.2–1.4 ppm, pyrimidine protons at δ 6.5–8.0 ppm). IR identifies functional groups (C=O stretch ~1730 cm−1) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]+ and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and track kinetic stability (e.g., half-life calculations). For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical variables (e.g., catalyst loading, temperature, solvent ratio). For example, a Central Composite Design (CCD) identifies optimal esterification conditions (e.g., 1.2 eq ethanol, 70°C, 8 hours). Post-reaction, use column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) to isolate the product from unreacted precursors .

Q. How to resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- If NMR signals overlap, employ 13C-NMR or DEPT-135 to assign quaternary carbons.

- For ambiguous mass spectra, use tandem MS/MS to confirm fragmentation pathways.

- Compare experimental IR/Raman data with computational simulations (DFT, Density Functional Theory) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetics (e.g., monitoring reaction progress via 1H-NMR) .

Q. What role does this compound play as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : The ester group facilitates hydrolysis to the carboxylic acid for further coupling (e.g., amide formation). The pyrimidine core can undergo functionalization (e.g., halogenation at C5) to generate pharmacologically relevant derivatives. Case studies in thiophene-pyrimidine hybrids demonstrate its utility in constructing bioactive molecules .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer : Systematically isolate and characterize intermediates to identify bottlenecks. For example, if the esterification step underperforms, test alternative catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance kinetics. Monitor reaction progress in real-time using inline IR spectroscopy .

Q. How to validate proposed degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H2O2/UV light and analyze degradation products via LC-MS/MS. Compare fragmentation patterns with in silico predictions (e.g., Mass Frontier software). Quantify reactive oxygen species (ROS) using fluorescent probes to correlate degradation kinetics with oxidative conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

特性

CAS番号 |

159326-53-1 |

|---|---|

分子式 |

C8H10N2O3 |

分子量 |

182.18 g/mol |

IUPAC名 |

ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |

InChIキー |

YPCJSMHWIKJHAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

異性体SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

正規SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。